molecular formula C13H30ClN B1206052 Tributylmethylammonium chloride CAS No. 56375-79-2

Tributylmethylammonium chloride

Cat. No. B1206052
CAS RN: 56375-79-2
M. Wt: 235.84 g/mol
InChI Key: IPILPUZVTYHGIL-UHFFFAOYSA-M
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Description

Tributylmethylammonium chloride (TBMAC) is a quaternary ammonium salt. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions . It can also be used in the preparation of ionic liquids .


Synthesis Analysis

TBMAC is used as a phase transfer catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of KHSO5 as an oxidizing agent .


Molecular Structure Analysis

The molecular formula of TBMAC is C13H30ClN . The linear formula is (CH3CH2CH2CH2)3N (Cl)CH3 .


Chemical Reactions Analysis

TBMAC is used as a phase transfer catalyst in various organic synthesis reactions . For instance, it is used in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone .


Physical And Chemical Properties Analysis

TBMAC has a molecular weight of 235.84 g/mol . It is a quaternary ammonium salt .

Scientific Research Applications

1. Catalytic Base for Methylation

Tributylmethylammonium methylcarbonate, a derivative of tributylmethylammonium chloride, is used as a catalytic base in the clean N-methylation of indole with dimethylcarbonate. This method demonstrates high efficiency in methylating a variety of substrates including amines, phenols, thiophenols, and carboxylic acids, making it significant in pharmaceutical intermediate synthesis (Glasnov et al., 2012).

2. Component in Solid Polymer Electrolytes

Tributylmethylammonium chloride is used in solid polymer electrolytes for all-solid-state rechargeable chloride ion batteries. These electrolytes display conductivities conducive to reversible electrochemical redox reactions, showing potential for high energy density battery applications (Chen et al., 2019).

3. Synthesis of Novel Metal Frameworks

Tributylmethylammonium cations play a role in the synthesis of new metal dicyanamide frameworks, demonstrating unique thermal, optical, and phonon properties. These compounds, which crystallize in a perovskite-like structure, could have potential applications in the field of materials science, including barocaloric materials (Ma̧czka et al., 2019).

4. Extraction of Rare Earth Elements

In the field of extraction chemistry, tributylmethylammonium dibutyldiglycolamate, a functionalized ionic liquid extractant, is used for the efficient extraction and separation of light rare earth elements. This methodology provides a new strategy for separating mixed light rare earths, important in various industrial applications (Qiu et al., 2018).

5. Masked Acetylating Agent in Organic Synthesis

(α-Ethoxyvinyl)tributyltin, related to tributylmethylammonium chloride, serves as a masked acetylating agent in palladium-catalyzed reactions with various organic halides, yielding ketone products. This showcases its role in facilitating specific types of organic synthesis (Kosugi et al., 1987).

6. Nucleophilic Fluorination in Organic Chemistry

Tributylmethylammonium chloride derivatives are used in nucleophilic fluorination of substrates, improving yields and influencing the formation of impurities. This has implications in the development of methodologies for organic synthesis, particularly in pharmaceutical chemistry (Allen et al., 2014).

7. Solvent for Extraction Processes

As a solvent, tributylmethylammonium bis(trifluoromethylsulfonyl)imide, a variant of tributylmethylammonium chloride, is used for the extraction of benzene from hydrocarbon mixtures. Its effectiveness in such separations highlights its potential in industrial processes requiring selective solvent extraction (Requejo et al., 2016).

Safety And Hazards

TBMAC may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

TBMAC is commonly used as a phase-transfer catalyst in various organic synthesis reactions . Its future directions could involve its use in the preparation of ionic liquids and other organic synthesis reactions .

properties

IUPAC Name

tributyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILPUZVTYHGIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3085-79-8 (Parent)
Record name Tributylmethylammonium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5044443
Record name N,N-Dibutyl-N-methylbutan-1-aminium chloride
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Molecular Weight

235.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1)
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Product Name

Tributylmethylammonium chloride

CAS RN

56375-79-2
Record name Methyltributylammonium chloride
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Record name Tributylmethylammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1)
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Record name N,N-Dibutyl-N-methylbutan-1-aminium chloride
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Record name Tributylmethylammonium chloride
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Record name TRIBUTYLMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
T Sharma, H Singh, RK Bamezai, A Kumar - Journal of Molecular Liquids, 2022 - Elsevier
… here is tributylmethylammonium chloride (Bu 3 MeNCl). Tributylmethylammonium chloride is … of series of solutions of tributylmethylammonium chloride in combination with lactose has …
Number of citations: 2 www.sciencedirect.com
T Sharma, A Bandral, RK Bamezai, A Kumar - … and Thermal Analysis, 2022 - Elsevier
… properties such as density (ρ), sound speed (u) and viscosity (η) for varied compositions of a saccharide (sucrose) in water and mixed aqueous tributylmethylammonium chloride solvent …
Number of citations: 5 www.sciencedirect.com
K Nagaraju, G Lalitha, P Singh… - Heterocyclic …, 2017 - degruyter.com
One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2aminothiazoles using tributylmethylammonium chloride as a catalyst … Reaction between substituted thiazolylamine or …
Number of citations: 10 www.degruyter.com
D Kumar, SS Shah, T Sharma, D Singh… - … and Thermal Analysis, 2022 - Elsevier
… On the other hand, the physicochemical properties of tributylmethylammonium chloride, [TBMA][Cl], are negligible except that the different analogs of [TBMA][Cl] were used for studying …
Number of citations: 1 www.sciencedirect.com
J Liu, J Zhang, X Chen, Y Sun, P Gao - ChemElectroChem, 2022 - Wiley Online Library
… Herein, a stable room temperature rechargeable CIB coupled with CuCl cathode in a tributylmethylammonium chloride based liquid electrolyte is reported. Chloride ion shuttle behavior …
C Chen, T Yu, M Yang, X Zhao, X Shen - Advanced Science, 2019 - Wiley Online Library
… Herein, a solid polymer electrolyte allowing chloride ion transfer and consisting of poly(ethylene oxide) as the polymer matrix, tributylmethylammonium chloride as the chloride salt, and …
Number of citations: 49 onlinelibrary.wiley.com
A Siewniak, K Jasiak-Jaroń, Ł Kotyrba, S Baj - Catalysis Letters, 2017 - Springer
… ) 2 as a catalyst (1h, 100 C), and the second stage, the cycloaddition of CO 2 to the resulting epoxide, was proceeded in the presence of immobilized tributylmethylammonium chloride …
Number of citations: 9 link.springer.com
HJ Glatzer, LK Doraiswamy - Chemical engineering science, 2000 - Elsevier
… In this work polymer bound tributylmethylammonium chloride is compared to its homogeneous analog, benzyltributylammonium chloride, for different reaction systems: esterification of …
Number of citations: 46 www.sciencedirect.com
JH Yim, JS Lee, YS Ko - Polymer (Korea), 2015 - koreascience.kr
… -4-methylpyridinium chloride(Cl)와 tributylmethylammonium chloride(Amm), benzyldimethyl… chloride (Cl), tributylmethylammonium chloride (Amm), benzyldimethyltetradecylammonium …
Number of citations: 4 koreascience.kr
J Reichenbach, SA Ruddell… - Journal of the …, 2017 - ACS Publications
… asymmetry in the cation, tributylmethylammonium chloride was also studied. As can be seen in Figure 3a, the spectrum of liquid tributylmethylammonium chloride is similar to that of …
Number of citations: 35 pubs.acs.org

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